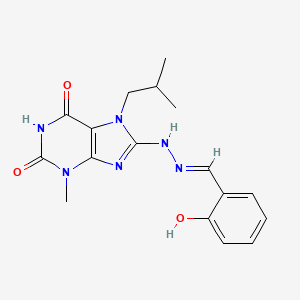
1-Benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide, commonly known as BHPC, is a synthetic compound that belongs to the class of piperidine derivatives. BHPC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Wissenschaftliche Forschungsanwendungen
BHPC has shown promising results in various scientific research applications. One of the significant applications of BHPC is in medicinal chemistry, where it is used in the development of novel drugs. BHPC has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
BHPC has also been studied for its effects on the central nervous system. It has been found to have a modulatory effect on the dopamine and serotonin systems, which are involved in various neurological disorders, including Parkinson's disease and depression. BHPC has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Wirkmechanismus
BHPC exerts its effects by modulating the activity of various neurotransmitters in the brain. It has been found to increase the release of dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. BHPC has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of dopamine and serotonin.
Biochemical and Physiological Effects
BHPC has been found to exhibit potent analgesic and anti-inflammatory effects. It has also been found to have a modulatory effect on the dopamine and serotonin systems, which are involved in the regulation of mood, motivation, and reward. BHPC has also been found to exhibit neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of BHPC is its ease of synthesis, making it readily available for research purposes. BHPC has also been found to exhibit potent effects in various scientific research applications. However, one of the limitations of BHPC is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of BHPC. One potential direction is the development of novel drugs based on BHPC for the treatment of chronic pain and inflammatory disorders. Another potential direction is the study of BHPC's effects on the dopamine and serotonin systems for the treatment of neurological disorders. Further research is also needed to explore the potential of BHPC as a neuroprotective agent. Additionally, the development of more efficient synthesis methods and the improvement of BHPC's solubility in water could expand its potential applications in various scientific research fields.
Conclusion
In conclusion, BHPC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. BHPC has been found to exhibit potent analgesic and anti-inflammatory effects, have a modulatory effect on the dopamine and serotonin systems, and exhibit neuroprotective effects. Further research is needed to explore the potential of BHPC in various scientific research applications.
Synthesemethoden
BHPC can be synthesized using a straightforward synthetic route. The synthesis involves the reaction of 4-piperidone with benzylamine to form N-benzyl-4-piperidone, which is then reacted with cyclohexylmethylamine and ethylene glycol to form BHPC. The purity of the final product can be improved using recrystallization techniques.
Eigenschaften
IUPAC Name |
1-benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2/c25-16-13-22(21(26)23-17-19-7-3-1-4-8-19)11-14-24(15-12-22)18-20-9-5-2-6-10-20/h2,5-6,9-10,19,25H,1,3-4,7-8,11-18H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJPYTUABMYJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2(CCN(CC2)CC3=CC=CC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2479509.png)
![4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2479511.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2479513.png)
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2479514.png)
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2479515.png)
![(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid](/img/structure/B2479516.png)
![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)
![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)

